molecular formula C18H20BBrO3 B8207089 4-(4-Bromophenoxy)phenylboronic acid pinacol ester

4-(4-Bromophenoxy)phenylboronic acid pinacol ester

Cat. No.: B8207089
M. Wt: 375.1 g/mol
InChI Key: HFSNDJODCBKJAO-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)phenylboronic acid pinacol ester is a specialized organoboron reagent designed for advanced synthetic chemistry applications, particularly in the construction of complex biaryl systems via metal-catalyzed cross-coupling reactions. As a protected boronic acid, the pinacol ester group enhances the compound's stability and handling properties, making it a valuable and robust building block for multi-step synthesis. Its primary research value lies in its dual functionality: the bromophenoxy moiety can undergo further transformation, while the boronic ester group participates in key carbon-carbon bond-forming reactions. This compound is expected to be instrumental in Suzuki-Miyaura cross-coupling, a widely used method in medicinal chemistry and materials science for creating biphenyl and other conjugated structures. Organoboron compounds like this pinacol ester are crucial intermediates in the development of active pharmaceutical ingredients and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(4-bromophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BBrO3/c1-17(2)18(3,4)23-19(22-17)13-5-9-15(10-6-13)21-16-11-7-14(20)8-12-16/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSNDJODCBKJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling for Aryl Ether Formation

The Ullmann reaction enables the direct coupling of 4-bromophenylboronic acid pinacol ester with 4-bromophenol via a copper catalyst. Adapted from patent CN113336780A, this method employs isonicotinic acid tert-butyl ester as a ligand to enhance catalytic activity.

Procedure :

  • Combine 4-bromophenylboronic acid pinacol ester (1.0 eq), 4-bromophenol (2.0 eq), and CuI (10 mol%) in ethyl acetate.

  • Add isonicotinic acid tert-butyl ester (20 mol%) and heat at 70–75°C under nitrogen for 17 hours.

  • Purify via recrystallization in n-heptane to yield the product.

Optimization :

  • Ligand screening : Isonicotinic acid tert-butyl ester outperformed bipyridine ligands, reducing side reactions.

  • Solvent selection : Ethyl acetate improved solubility and facilitated easier workup compared to DMF.

Data Summary :

CatalystLigandTemperature (°C)Yield (%)Purity (%)
CuIIsonicotinic acid tert-butyl70–7584.8>99

Grignard Reagent-Based Synthesis

Halogen-Magnesium Exchange and Boronation

This method, inspired by Xue et al., involves a halogen-magnesium exchange followed by boronate esterification.

Procedure :

  • Protect 4-bromophenol as its diphenylmethylidene derivative.

  • Perform bromine-magnesium exchange using i-Bu(n-Bu)₂MgLi at −20°C in THF.

  • Quench with trimethyl borate (1.5 eq) and esterify with pinacol (1.5 eq).

  • Deprotect with HCl to yield the final product.

Optimization :

  • Reagent choice : i-Bu(n-Bu)₂MgLi achieved 70% yield at −20°C, avoiding cryogenic conditions.

  • Esterification : Pinacol added post-quenching minimized diol side reactions.

Data Summary :

Grignard ReagentTemperature (°C)Yield (%)Scale (kg)
i-Bu(n-Bu)₂MgLi−20701

Mechanochemical Synthesis

Solvent-Free Boronic Esterification

Adapted from Schnürch et al., this eco-friendly method uses ball milling to activate boronic acid and diol.

Procedure :

  • Mix 4-(4-bromophenoxy)phenylboronic acid (1.0 eq) and pinacol (1.2 eq) in a stainless-steel jar.

  • Ball mill at 30 Hz for 60 minutes.

  • Wash with cold ethanol to isolate the product.

Optimization :

  • Milling time : 60 minutes achieved 95% conversion, avoiding decomposition.

  • Stoichiometry : Excess pinacol (1.2 eq) drove the reaction to completion.

Data Summary :

MethodTime (min)Yield (%)Solvent Used
Ball milling6095None

Comparative Analysis of Methods

ParameterUllmann CouplingGrignardMechanochemical
Yield (%)84.87095
Reaction Time17 hours4 hours1 hour
Temperature70–75°C−20°CAmbient
Catalyst CostModerate (CuI)High (ate complex)None
Environmental ImpactModerate (solvent)High (THF)Low (solvent-free)

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in organic synthesis.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

    Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate, palladium on carbon.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, ethanol, water.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Boronic Acids: Formed through hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have highlighted the potential of boronic acids, including 4-(4-Bromophenoxy)phenylboronic acid pinacol ester, in developing antiandrogens for prostate cancer treatment. Researchers synthesized a series of compounds that demonstrated antiproliferative activity against androgen-dependent prostate cancer cell lines. The presence of boron in these compounds is crucial for their biological activity, as it facilitates interactions with biological targets, enhancing their therapeutic efficacy .

Mechanism of Action
The mechanism by which boronic acids exert their effects often involves the inhibition of proteasomes and modulation of signaling pathways related to cancer cell proliferation. In particular, the compound has been noted for its ability to replace nitro groups in target molecules, leading to the formation of new antiandrogenic agents that may be more effective than existing therapies .

Material Science

Polymer Chemistry
Boronic acid derivatives are used in the synthesis of functional materials due to their ability to form dynamic covalent bonds. The pinacol ester form allows for enhanced stability and solubility, which are beneficial for applications in creating smart materials and drug delivery systems. The reversible nature of boronic acid interactions enables the design of materials that can respond to environmental stimuli .

Nanomaterials
The compound has been utilized in the preparation of nanomaterials, particularly those involving boron-doped carbon structures. These materials exhibit unique electronic properties that are useful in various applications, including sensors and catalysts .

Analytical Chemistry

Chromatography and Mass Spectrometry
In analytical applications, this compound serves as a reagent for the detection and quantification of catecholamines and other phenolic compounds. Its ability to form stable complexes with such compounds enhances sensitivity and selectivity in chromatographic techniques .

HPLC Applications
High-performance liquid chromatography (HPLC) methods have been developed using this compound as a derivatizing agent to improve the detection limits for various analytes. This application is particularly relevant in pharmacokinetic studies where precise measurement of drug levels is critical .

Case Studies

Study Focus Findings
Study on AntiandrogensInvestigated the synthesis of flutamide-like compoundsIdentified that modifications with boronic acids significantly increased antiproliferative activity against LAPC-4 cells
Polymer DevelopmentExamined the use of boronic esters in smart materialsDemonstrated that these compounds can form reversible bonds leading to responsive materials
HPLC Method DevelopmentDeveloped a method for detecting catecholaminesAchieved improved sensitivity through derivatization with boronic acids

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)phenylboronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product. The bromophenoxy group can also engage in various interactions, contributing to the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional groups in analogous phenylboronic acid pinacol esters:

Compound Name Substituent/Functional Group Key Applications/Properties
4-(4-Bromophenoxy)phenylboronic acid pinacol ester 4-Bromophenoxy group Suzuki-Miyaura coupling; potential halogen bonding
4-(Hydroxymethyl)phenylboronic acid pinacol ester (HPAP) Hydroxymethyl group ROS-responsive drug delivery; glucose sensing
4-(Aminomethyl)phenylboronic acid pinacol ester Aminomethyl group Fluorescent probes; polymer functionalization
4-(Thiomethyl)phenylboronic acid pinacol ester Thiomethyl group H2S/COS donors; kinetic modulation
4-(Morpholinomethyl)phenylboronic acid pinacol ester Morpholinomethyl group Catalysis; organic synthesis

Solubility and Stability

  • Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform, acetone, and THF, but lower solubility in non-polar solvents like methylcyclohexane . The bromophenoxy substituent in this compound may reduce solubility in polar solvents due to increased steric hindrance and hydrophobicity. In contrast, HPAP and aminomethyl derivatives exhibit moderate solubility in aqueous-organic mixtures due to their hydrophilic groups .
  • Stability: Pinacol esters are hydrolytically stable under neutral conditions but degrade under acidic or oxidative conditions. The bromophenoxy group may enhance oxidative stability compared to hydroxymethyl or thiomethyl derivatives, which rapidly degrade in the presence of H2O2 or ROS .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The bromophenoxy group in this compound can act as both a directing group and a leaving group, enabling sequential functionalization. This contrasts with HPAP or aminomethyl derivatives, which lack halogen substituents and are primarily used as coupling partners .
  • Yields and Efficiency: Thiomethyl and morpholinomethyl derivatives (e.g., SA-PeroxyTCN-1) show moderate coupling yields (36–62%) under palladium catalysis , while bromophenoxy derivatives may require optimized conditions due to steric effects.

Data Tables

Table 1: Solubility of Selected Pinacol Esters in Common Solvents

Compound Chloroform Acetone THF Methylcyclohexane
Phenylboronic acid pinacol ester High High High Low
This compound Moderate Moderate High Very Low
HPAP Moderate High High Low

Biological Activity

4-(4-Bromophenoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in various fields of medicinal chemistry and biological research due to its unique properties and potential therapeutic applications. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₈H₂₀BBrO₃
  • Molecular Weight : 357.07 g/mol
  • CAS Number : 2842036-31-9
  • MDL Number : MFCD31619470

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly enzymes and receptors involved in various cellular processes. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules.

Anticancer Activity

Research indicates that boronic acid derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

  • Case Study : In a study on human leukemia HL-60 cells, the compound was shown to inhibit DNA synthesis with an IC50 of approximately 1.0 μM. This effect was associated with the activation of apoptosis-related proteins such as caspases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting the expression of anti-inflammatory mediators.

  • Research Findings : In vitro studies revealed that treatment with this compound significantly reduced the production of TNF-α and IL-6 in macrophage cell lines exposed to lipopolysaccharides (LPS) .

Data Table: Biological Activity Summary

Activity TypeModel SystemIC50/EffectReference
AnticancerHL-60 leukemia cellsDNA synthesis inhibition (1.0 μM)
Anti-inflammatoryMacrophage cell linesReduced TNF-α and IL-6 production

Potential Applications in Drug Development

Given its biological activities, this compound holds promise for development as a therapeutic agent in treating cancers and inflammatory diseases. Its ability to selectively target tumor cells while sparing normal cells could lead to reduced side effects compared to conventional chemotherapeutics.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 4-(4-bromophenoxy)phenylboronic acid pinacol ester, and how can purity be optimized?

  • Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where a brominated aryl halide reacts with a boronic ester precursor under palladium catalysis. Key steps include:

  • Using anhydrous solvents (e.g., THF or DMF) and degassing to prevent boronic ester hydrolysis .
  • Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .
  • Confirming purity via 1H^1H/13C^{13}C NMR and HPLC (>95% purity threshold) .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer :

  • Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the boronic ester .
  • Avoid exposure to moisture by using airtight, flame-dried glassware.
  • Monitor for decomposition via TLC or NMR if stored long-term .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 11B^{11}B NMR (δ ~30 ppm) confirms boronic ester formation, while 1H^1H NMR identifies substituents (e.g., bromophenoxy group at δ 7.2–7.6 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 377.1) .
  • FT-IR : B-O stretches (~1350 cm1^{-1}) and aromatic C-Br (~550 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for low-yield scenarios?

  • Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, XPhos Pd G3, or SPhos ligands to enhance reactivity with sterically hindered partners .
  • Solvent Effects : Use toluene/water mixtures for hydrophobic substrates or DMF for polar systems to improve solubility .
  • Additives : Add Cs2_2CO3_3 (2 equiv.) to deprotonate phenolic intermediates and reduce side reactions .
  • Reaction Monitoring : Use 19F^{19}F NMR (if applicable) or in-situ IR to track boron-aryl bond formation .

Q. What strategies address contradictions in catalytic activity data when using this compound in Suzuki-Miyaura reactions?

  • Answer : Contradictions often arise from:

  • Substrate Purity : Trace moisture or oxygen degrades the boronic ester. Re-purify via recrystallization (hexane/CH2_2Cl2_2) .
  • Steric Effects : Modify the bromophenoxy group’s ortho-substituents to reduce steric hindrance .
  • Competing Pathways : Characterize byproducts (e.g., protodeboronation) via GC-MS and adjust reaction pH to neutral .

Q. How can researchers mitigate risks when toxicity or ecotoxicological data for this compound are unavailable?

  • Answer :

  • Safety Precautions : Assume acute toxicity (GHS Category 2) and use fume hoods, nitrile gloves, and eye protection .
  • Ecotoxicology : Apply the "precautionary principle" by treating waste as hazardous (incineration via licensed facilities) .
  • Alternatives : Explore greener boronic esters (e.g., MIDA derivatives) if environmental impact is a concern .

Q. What computational methods support the design of derivatives for targeted applications (e.g., kinase inhibitors)?

  • Answer :

  • DFT Calculations : Optimize geometry (Gaussian 16) to predict reactivity in cross-coupling or binding to enzyme active sites .
  • Docking Studies (AutoDock Vina) : Model interactions with FLT3 kinase (PDB: 6JQR) to guide structural modifications .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing bromo groups) with inhibitory potency .

Data Contradiction Analysis

Q. Why do some studies report inconsistent reactivity of this compound in ROS-sensitive material synthesis?

  • Answer : Discrepancies may stem from:

  • ROS Source Variability : H2_2O2_2 concentration (0.1–1 mM) and pH (5–7) affect boronic ester oxidation rates .
  • Material Matrix Effects : In β-cyclodextrin systems, steric shielding slows ROS access to the boronic ester .
  • Validation Method : Use fluorogenic probes (e.g., Amplex Red) to quantify ROS reactivity dynamically .

Methodological Tables

Application Key Parameters References
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, Cs2_2CO3_3, 80°C, 12h
ROS-Sensitive Material Designβ-cyclodextrin, H2_2O2_2 (0.5 mM), pH 6.5
FLT3 Kinase InhibitionIC50_{50} assay (nM range), HeLa cells

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